molecular formula C23H28N4O3 B5213799 N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide

N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide

Cat. No. B5213799
M. Wt: 408.5 g/mol
InChI Key: KQLIWZQCHQMUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide, commonly known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.

Mechanism of Action

MMPEP acts as a selective antagonist of N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide, which is a G protein-coupled receptor that modulates the release of glutamate, a major excitatory neurotransmitter in the brain. By blocking the activity of N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide, MMPEP reduces the release of glutamate and inhibits the downstream signaling pathways that are involved in various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
MMPEP has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce the symptoms of depression and schizophrenia. It has also been studied for its potential use in addiction and pain management. MMPEP has been shown to have a high affinity and selectivity for N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide, which is involved in various physiological and pathological processes in the central nervous system.

Advantages and Limitations for Lab Experiments

MMPEP has several advantages for lab experiments. It is a highly selective antagonist of N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes in the brain. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, MMPEP has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It also has some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on MMPEP. One area of interest is the development of more selective and potent N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide antagonists. Another area of interest is the investigation of the long-term safety and efficacy of MMPEP in preclinical and clinical studies. MMPEP may also have potential applications in other neurological and psychiatric disorders, such as autism spectrum disorder and Alzheimer's disease. Finally, MMPEP may be used as a tool to study the role of N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide in various physiological and pathological processes in the brain.

Synthesis Methods

MMPEP can be synthesized using a multistep process starting from commercially available starting materials. The key step involves the reaction between 4-methylbenzoyl chloride and 1-piperazineethanol to form 4-(3-methylbenzoyl)-1-piperazinyl ethanol. This intermediate is then reacted with 4-methylphenyl ethanediamine to form MMPEP. The final product is purified by recrystallization and characterized by various analytical techniques, including NMR, IR, and MS.

Scientific Research Applications

MMPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical models. It has also been studied for its potential use in addiction and pain management. MMPEP has been shown to have a high affinity and selectivity for N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide, which is involved in various physiological and pathological processes in the central nervous system.

properties

IUPAC Name

N-[2-[4-(3-methylbenzoyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-17-6-8-20(9-7-17)25-22(29)21(28)24-10-11-26-12-14-27(15-13-26)23(30)19-5-3-4-18(2)16-19/h3-9,16H,10-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLIWZQCHQMUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(3-methylbenzoyl)piperazin-1-yl]ethyl}-N'-(4-methylphenyl)ethanediamide

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